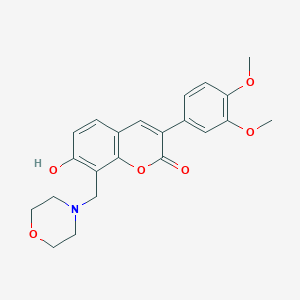

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one, also known as DMCM, is a synthetic compound that belongs to the class of benzodiazepine receptor inverse agonists. It has been widely used in scientific research for its ability to modulate the activity of GABA receptors in the brain.

科学的研究の応用

Structural and Crystallography Studies

The structural analysis and crystallography of chromen-2-one derivatives highlight their complex molecular arrangements and potential for further chemical modifications. In particular, studies on similar compounds have emphasized the role of intra-molecular hydrogen bonding in stabilizing their crystal structures, which could be crucial for understanding the reactivity and interaction of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one with biological targets (Manolov et al., 2008).

Medicinal Chemistry and Pharmacology

The compound's core structure is related to molecules studied for their biological activities, including P-glycoprotein inhibition and aldose reductase inhibitory activity. Such activities suggest that derivatives of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one might be explored for therapeutic applications, particularly in enhancing drug efficacy and managing complications in diabetes (Paek et al., 2006); (Igarashi et al., 2005).

Development of Fluorescent Probes

Research has also delved into developing fluorescent probes for detecting hypoxia or nitroreductase activity in tumor cells, utilizing chromen-2-one derivatives. The structural features of these molecules, such as morpholine substituents, facilitate selective detection, indicating the potential of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in diagnostic and research tools (Feng et al., 2016).

Synthesis of Kinase Inhibitors

This compound is structurally similar to intermediates used in synthesizing DNA-dependent protein kinase inhibitors, which are crucial for DNA repair pathways and represent a target for cancer therapy. The research shows the adaptability of the chromen-2-one scaffold in generating potent kinase inhibitors, suggesting possible applications of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in developing new therapeutic agents (Aristegui et al., 2006).

Green Chemistry Synthesis

The compound is also related to research efforts aiming at greener chemistry approaches, such as water-catalyzed synthesis of chromene derivatives. These studies are pivotal for sustainable chemistry, reducing hazardous reagents, and improving the efficiency of chemical syntheses, indicating potential environmentally friendly synthetic routes for similar compounds (Heravi et al., 2011).

Antimicrobial and Antioxidant Properties

Compounds with the chromen-2-one core have been evaluated for their antimicrobial and antioxidant activities, suggesting the potential of 3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one in contributing to new treatments for infectious diseases and oxidative stress-related conditions (Al-ayed, 2011).

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-26-19-6-4-14(12-20(19)27-2)16-11-15-3-5-18(24)17(21(15)29-22(16)25)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJOQWOPGHRBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCOCC4)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid](/img/structure/B2768085.png)

![Methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate](/img/structure/B2768090.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)